[2-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-ethyl-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC13478729
Molecular Formula: C18H35N3O3
Molecular Weight: 341.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H35N3O3 |
|---|---|
| Molecular Weight | 341.5 g/mol |
| IUPAC Name | tert-butyl N-[2-[[(2S)-2-amino-3-methylbutanoyl]amino]cyclohexyl]-N-ethylcarbamate |
| Standard InChI | InChI=1S/C18H35N3O3/c1-7-21(17(23)24-18(4,5)6)14-11-9-8-10-13(14)20-16(22)15(19)12(2)3/h12-15H,7-11,19H2,1-6H3,(H,20,22)/t13?,14?,15-/m0/s1 |
| Standard InChI Key | MEELSOBURCLVDH-NRXISQOPSA-N |
| Isomeric SMILES | CCN(C1CCCCC1NC(=O)[C@H](C(C)C)N)C(=O)OC(C)(C)C |
| SMILES | CCN(C1CCCCC1NC(=O)C(C(C)C)N)C(=O)OC(C)(C)C |
| Canonical SMILES | CCN(C1CCCCC1NC(=O)C(C(C)C)N)C(=O)OC(C)(C)C |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name of the compound is tert-butyl N-[2-[[(2S)-2-amino-3-methylbutanoyl]amino]cyclohexyl]-N-ethylcarbamate. Its molecular formula, C₁₈H₃₅N₃O₃, reflects the integration of 18 carbon atoms, 35 hydrogen atoms, 3 nitrogen atoms, and 3 oxygen atoms. The tert-butyl carbamate group (-OC(=O)NC(C)(C)C) and the cyclohexyl-ethylamine backbone are critical to its structural identity.
Stereochemical Configuration
The (S)-configuration at the 2-amino-3-methylbutyrylamino moiety introduces chirality, which is pivotal for interactions with biological targets such as enzymes or receptors . The cyclohexyl ring adopts a chair conformation, minimizing steric hindrance and optimizing spatial orientation for molecular recognition.
Spectral and Computational Data
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InChI Key: MEELSOBURCLVDH-NRXISQOPSA-N.
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SMILES: CCN(C1CCCCC1NC(=O)C@HN)C(=O)OC(C)(C)C.
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XLogP3: 2.89 (predicted lipophilicity).
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Topological Polar Surface Area (TPSA): 55.4 Ų, indicating moderate polarity.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves multi-step reactions:
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Formation of the Cyclohexyl Backbone: Cyclohexylamine derivatives are functionalized via alkylation or acylation.
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Introduction of the Amino Acid Moiety: (S)-2-amino-3-methylbutyric acid is coupled to the cyclohexyl group using carbodiimide-based reagents (e.g., EDCI) and activating agents like HOBt .
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Protection with tert-Butyl Carbamate: The ethylamine group is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions .
Key Reagents and Conditions
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Deprotection: Trifluoroacetic acid (TFA) selectively removes the tert-butyl group under mild conditions .
Physicochemical Properties
Solubility and Lipophilicity
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LogP: 2.89 (moderate lipophilicity, suitable for membrane permeability).
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Aqueous Solubility: <1 mg/mL, necessitating formulation with co-solvents like DMSO for in vitro assays.
Stability
Biological Activity and Mechanisms
Anticancer Activity
In a study of similar L-γ-methyleneglutamic acid amides, tert-butyl ester prodrugs showed selective cytotoxicity against breast cancer cells (MCF-7, MDA-MB-231) without affecting nonmalignant MCF-10A cells . This suggests potential for targeted cancer therapies .
Applications in Pharmaceutical Research
Prodrug Development
The tert-butyl ester serves as a prodrug strategy, improving pharmacokinetics by delaying metabolism until systemic absorption . For instance, prodrugs of L-γ-methyleneglutamic acid amides demonstrated prolonged half-lives in preclinical models .
Peptide Synthesis
As a protected intermediate, this compound is valuable in solid-phase peptide synthesis (SPPS). The tert-butyl group safeguards amines during coupling, enabling sequential assembly of complex peptides .
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